Product packaging for 7-Methylbenzo[d]thiazole-2-carboxylic acid(Cat. No.:)

7-Methylbenzo[d]thiazole-2-carboxylic acid

Cat. No.: B11902975
M. Wt: 193.22 g/mol
InChI Key: DZYKJNDECGBYAA-UHFFFAOYSA-N
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Description

Significance of the Benzothiazole (B30560) Nucleus in Heterocyclic Chemistry

The benzothiazole nucleus is a fundamental heterocyclic scaffold that has garnered significant attention in medicinal and organic chemistry. nih.govcrimsonpublishers.com Its structure, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, provides a unique and versatile framework for the development of a wide array of biologically active molecules. nih.govnih.gov This structural motif is present in various natural products found in both marine and terrestrial environments. crimsonpublishers.comnih.gov

The importance of the benzothiazole core lies in its broad spectrum of pharmacological activities. nih.govpsu.edu Compounds incorporating this nucleus have demonstrated a remarkable range of biological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antiviral, antioxidant, and antitubercular properties. nih.govcrimsonpublishers.compsu.edu This wide-ranging bioactivity has spurred considerable interest among medicinal chemists, leading to the synthesis of numerous novel therapeutic agents based on the benzothiazole framework. nih.gov The versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. crimsonpublishers.com

Several commercially available drugs are built upon the benzothiazole skeleton, highlighting its clinical relevance. crimsonpublishers.comnih.gov These include Riluzole, used to treat amyotrophic lateral sclerosis, and Pramipexole, a dopamine (B1211576) agonist for Parkinson's disease. crimsonpublishers.com The proven success of these drugs further solidifies the position of the benzothiazole nucleus as a key building block in modern drug discovery. crimsonpublishers.com

Overview of Carboxylic Acid Derivatives of Benzothiazoles in Chemical Research

The incorporation of a carboxylic acid group at the 2-position of the benzothiazole ring introduces a key functional group that significantly influences the molecule's chemical and biological properties. Carboxylic acid derivatives of benzothiazoles are of particular interest in chemical research due to their potential as intermediates in the synthesis of more complex molecules and their inherent biological activities. nih.govdoaj.org

The synthesis of these derivatives often involves the condensation of o-aminothiophenols with various carboxylic acids or their derivatives, such as esters, acyl chlorides, and nitriles. nih.govdoaj.org Researchers have developed numerous synthetic protocols, including conventional methods using acid catalysts and more modern, "green" techniques like microwave irradiation and the use of ionic liquids. nih.govdoaj.org These methods allow for the efficient construction of the 2-carboxybenzothiazole scaffold. mdpi.com

From a biological perspective, the carboxylic acid moiety can act as a pharmacophore, interacting with biological targets through hydrogen bonding and other electrostatic interactions. This has led to the investigation of benzothiazole-2-carboxylic acid derivatives for a variety of therapeutic applications. ijper.org For instance, some derivatives have been explored for their anticancer and antimicrobial activities. ijper.org The acidity of the carboxylic acid group can also be modulated to influence the compound's pharmacokinetic properties, such as solubility and membrane permeability.

It is important to note that many benzothiazole-2-carboxylic acid derivatives can be unstable and prone to decarboxylation. researchgate.net This chemical property is a crucial consideration in their synthesis, handling, and application.

Current Research Landscape and Rationale for Investigating 7-Methylbenzo[d]thiazole-2-carboxylic acid

The current research landscape for benzothiazole derivatives remains highly active, with a continuous stream of new studies exploring their synthesis and biological evaluation. jchemrev.comresearchgate.net The focus is often on creating novel analogues with enhanced potency and selectivity for specific biological targets. jchemrev.com

The rationale for investigating a specific derivative like this compound stems from the principle of structure-activity relationships. The introduction of a methyl group at the 7-position of the benzothiazole ring can have a profound impact on the molecule's properties. This substitution can influence its lipophilicity, steric profile, and electronic distribution, which in turn can alter its interaction with biological receptors and enzymes.

While extensive research exists on the broader class of benzothiazole carboxylic acids, detailed investigations into specific isomers like the 7-methyl derivative are crucial for a comprehensive understanding of their potential. The synthesis of such specific derivatives can be achieved through multi-step procedures, often starting from appropriately substituted precursors. nih.govgoogle.com The characterization of these compounds relies on modern analytical techniques such as NMR spectroscopy and mass spectrometry. nih.govuobaghdad.edu.iq

The exploration of this compound and its analogues contributes to the growing library of benzothiazole compounds, providing valuable data for medicinal chemists to design and develop new drugs with improved therapeutic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B11902975 7-Methylbenzo[d]thiazole-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,3-benzothiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYKJNDECGBYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Methylbenzo D Thiazole 2 Carboxylic Acid and Its Derivatives

Advanced Synthetic Approaches and Green Chemistry Considerations

Solvent-Free and Environmentally Conscious Reaction Conditions

The development of synthetic methodologies for 7-Methylbenzo[d]thiazole-2-carboxylic acid and its derivatives has increasingly focused on environmentally benign approaches. These green chemistry techniques aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. Key strategies include solvent-free reactions and the use of alternative energy sources like microwave irradiation.

Solvent-free, or solid-phase, synthesis offers significant environmental benefits by obviating the need for volatile organic solvents, which are often toxic, flammable, and difficult to recycle. These reactions can lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.netresearchgate.net One common approach involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid or its derivative under solvent-free conditions. mdpi.comresearchgate.net For the synthesis of derivatives of this compound, this would typically involve the reaction of 2-amino-3-methylthiophenol with an appropriate electrophile.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods. clockss.orgproquest.comresearchgate.net This technique is particularly effective for the synthesis of heterocyclic compounds like benzothiazoles. researchgate.net Reactions can often be carried out in the absence of a solvent or with a green solvent like water or glycerol. proquest.comorgchemres.org The combination of microwave irradiation with solvent-free conditions represents a highly efficient and environmentally friendly protocol for synthesizing benzothiazole (B30560) derivatives. researchgate.net

Several studies have demonstrated the successful synthesis of 2-substituted benzothiazoles using these green methodologies. For instance, the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids has been achieved under solvent-free conditions, sometimes with the aid of a reusable catalyst such as silica (B1680970) sulfuric acid or under microwave irradiation. researchgate.netresearchgate.net While direct synthesis of this compound using these methods is not extensively documented, the principles are directly applicable. The synthesis of 2-substituted-7-methylbenzothiazoles can be readily accomplished, which can then serve as precursors to the desired carboxylic acid.

The following tables summarize findings from research on the environmentally conscious synthesis of benzothiazole derivatives, which are analogous to the synthesis of derivatives of this compound.

Table 1: Solvent-Free Synthesis of 2-Substituted Benzothiazoles

This table illustrates various solvent-free approaches for the synthesis of benzothiazole derivatives, highlighting the reactants, catalysts, and reaction conditions. These methods are applicable for the synthesis of 7-methyl substituted analogues by using the appropriate 2-amino-3-methylthiophenol precursor.

Reactant 1Reactant 2Catalyst/ConditionsReaction TimeYield (%)Reference
2-AminothiophenolAromatic Benzoyl ChloridesRoom Temperature3 min90-98% researchgate.net
2-AminothiophenolBenzaldehydesLAIL@MNP*, Sonication, 70°C30 minup to 90% nih.govnih.gov
2-AminothiophenolCarboxylic AcidsP₄S₁₀, Microwave3-4 minHigh mdpi.com
o-Substituted AminoaromaticsAcyl ChloridesNaHSO₄-SiO₂Not SpecifiedHigh doaj.org
2-AminothiophenolAldehydesUrea NitrateNot Specified84-90% mdpi.com

*LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported into Fe₃O₄ nanoparticles

Table 2: Microwave-Assisted Synthesis of Benzothiazole and Related Derivatives

This table presents examples of microwave-assisted synthesis, a green technique that significantly reduces reaction times and improves yields for benzothiazole and related heterocyclic compounds.

Reactant 1Reactant 2Solvent/CatalystPower/Temp.TimeYield (%)Reference
2-AminothiophenolCarboxylic AcidsSolvent-freeNot SpecifiedNot SpecifiedHigh researchgate.net
2-AminothiophenolAldehydesGlycerol (solvent)Not SpecifiedNot SpecifiedHigh proquest.com
2-AminothiophenolChloroacetyl chlorideAcetic AcidNot Specified10 minHigh nih.gov
2-AminothiazoleAldehyde & Ethyl AcetoacetateAcetic AcidNot Specified30 minGood to Excellent clockss.org
3-Chloro-4-fluoro phenylamineHydrazine HydrateNot SpecifiedNot SpecifiedNot SpecifiedHigh orientjchem.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key handle for derivatization, allowing for the introduction of diverse functionalities through well-established chemical transformations. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.

Esterification Reactions for Scaffold Modification

The conversion of the carboxylic acid to an ester is a common and straightforward modification. This reaction is typically achieved by treating this compound with an alcohol in the presence of an acid catalyst or by using a coupling agent. For instance, the formation of the corresponding methyl ester, 7-Methyl-benzothiazole-2-carboxylic acid methyl ester, can be accomplished through these methods.

Esterification serves multiple purposes. It can act as a protecting group for the carboxylic acid during subsequent reactions on the benzothiazole ring. Furthermore, the introduction of different alkyl or aryl groups through the ester linkage can modulate the compound's lipophilicity and steric profile, which is a common strategy in the development of biologically active molecules.

Table 1: Examples of Esterification Reactions

ReactantReagent/ConditionProductPurpose
This compoundMethanol, Acid CatalystThis compound methyl esterScaffold modification, protecting group
Thiazolidine-4-carboxylic acid derivativesMethanol, Dry HClCorresponding methyl estersIntermediate step in a multi-step synthesis

Amide Formation and Peptide Conjugation Strategies

The carboxylic acid functionality readily undergoes amide bond formation when reacted with primary or secondary amines. This reaction is typically facilitated by standard peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

This amidation is a cornerstone strategy for building complex molecules and for peptide conjugation. By coupling this compound with amino acids or peptide fragments, researchers can generate hybrid molecules. This approach is often employed in medicinal chemistry to combine the pharmacophoric features of the benzothiazole core with the specific targeting or transport properties of peptides. For example, benzothiazole derivatives have been conjugated to siderophore mimics to enhance bacterial uptake. nih.gov The formation of an amide bond can also be achieved in a one-pot, environmentally friendly manner using dithiocarbamates to form an intermediate thioester, which then reacts with an amine. nih.gov

Table 2: Common Coupling Reagents for Amide Formation

Reagent ClassExamplesNotes
CarbodiimidesEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Often used in combination with additives like HOBt to suppress side reactions. nih.gov
Phosphonium SaltsBOP, PyBOPKnown for high efficiency and rapid reaction times.
Uronium/Guanidinium SaltsHBTU, HATUWidely used due to their high reactivity and stability.
DithiocarbamatesDPDTC (2-Pyridyldithio-N,N-diethylcarbamate)Enables a "green" one-pot synthesis via a thioester intermediate. nih.gov

Decarboxylation Pathways and their Implications

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions, particularly at elevated temperatures. While some related heterocyclic carboxylic acids, like 1,3,4-thiadiazole-2-carboxylic acid, are known to be unstable and undergo spontaneous decarboxylation in solution, the stability of 2-carboxybenzothiazoles can vary. nih.gov

The decarboxylation of this compound would lead to the formation of 7-methylbenzo[d]thiazole. This transformation has significant implications as it removes a key functional group used for derivatization and alters the electronic properties of the molecule. In some synthetic routes, decarboxylation is a desired step to obtain the unsubstituted benzothiazole core after the carboxylic acid has served its purpose in directing other reactions or enabling purification. nih.gov

Reactivity of the Benzothiazole Ring System

The fused aromatic system of benzothiazole exhibits its own characteristic reactivity, allowing for substitutions on both the thiazole (B1198619) and the benzene (B151609) portions of the molecule.

Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring in benzothiazole derivatives can undergo nucleophilic substitution reactions, although the reactivity is influenced by the substituents present. thieme-connect.de The C2 position, where the carboxylic acid is located in the title compound, is of particular interest. While the carboxylate itself is not a good leaving group, derivatization can facilitate substitution.

For instance, conversion of the carboxylic acid to other functionalities or activation can precede nucleophilic attack. It is also important to note that in some cases, reactions that appear to be nucleophilic substitutions at the C2 position may proceed through more complex mechanisms, such as ring-opening and subsequent ring-closure.

Electrophilic Substitution Reactions on the Benzene Moiety

The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation. The existing substituents—the thiazole ring and the methyl group—direct incoming electrophiles to specific positions on the benzene ring.

The thiazole ring is generally considered a deactivating group, meaning it makes the benzene ring less reactive towards electrophiles than benzene itself. The methyl group at the 7-position is an activating, ortho-, para-directing group. The interplay of these directing effects determines the regioselectivity of the substitution. For example, in a related system, the nitration of a benzothiazole derivative would be influenced by the directing effects of the existing groups. youtube.com The precise outcome of electrophilic substitution on this compound would depend on the specific reaction conditions and the nature of the electrophile.

Chemical Reactivity and Strategies for Derivatization

Transformations and Functionalization of the 7-Methyl Group

The 7-methyl group on the benzothiazole (B30560) core of 7-Methylbenzo[d]thiazole-2-carboxylic acid represents a key site for chemical modification, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold. The benzylic nature of this methyl group dictates its reactivity, making it amenable to a variety of transformations, primarily through free-radical pathways and oxidation reactions. These modifications are instrumental in the development of new derivatives with potentially altered physicochemical and biological properties.

One of the most common and effective methods for the functionalization of a benzylic methyl group is through free-radical bromination. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light). wikipedia.org The reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This intermediate then reacts with a bromine source to yield the corresponding 7-(bromomethyl)benzo[d]thiazole-2-carboxylic acid. The resulting benzylic bromide is a versatile synthetic intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide range of functionalities, including alcohols, ethers, amines, and nitriles.

Another significant transformation of the 7-methyl group is its oxidation to introduce oxygen-containing functional groups. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidation can convert the methyl group to a formyl group (aldehyde), while more vigorous oxidation can lead to the formation of a carboxylic acid. For instance, selenium dioxide (SeO₂) is a reagent known for the oxidation of benzylic methyl groups to aldehydes. orientjchem.org This transformation provides a direct route to 7-formylbenzo[d]thiazole-2-carboxylic acid, a valuable precursor for the synthesis of Schiff bases, imines, and other derivatives through condensation reactions.

Complete oxidation of the 7-methyl group to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield benzo[d]thiazole-2,7-dicarboxylic acid, a molecule with two distinct carboxylic acid groups that can be selectively functionalized. The table below summarizes key transformations of the 7-methyl group.

TransformationReagents and ConditionsProductPotential Subsequent Reactions
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, reflux7-(Bromomethyl)benzo[d]thiazole-2-carboxylic acidNucleophilic substitution (e.g., with -OH, -OR, -NH₂, -CN)
Oxidation to AldehydeSelenium Dioxide (SeO₂), Dioxane, reflux7-Formylbenzo[d]thiazole-2-carboxylic acidWittig reaction, condensation with amines, reduction to alcohol
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄), H₂O/Pyridine, heatBenzo[d]thiazole-2,7-dicarboxylic acidEsterification, amidation, reduction

The functionalization of the 7-methyl group significantly expands the synthetic utility of this compound, providing access to a broad spectrum of derivatives with tailored properties for various applications.

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural framework of 7-Methylbenzo[d]thiazole-2-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to confirm the compound's identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

In ¹³C NMR spectroscopy, the carbon of the carboxylic acid group is expected to resonate at the most downfield position, typically in the range of 160-180 ppm. The carbons of the benzothiazole (B30560) core and the methyl group would have distinct signals, providing a complete carbon fingerprint of the molecule. The precise chemical shifts are influenced by the electronic environment of each nucleus, which is dictated by the positions of the methyl and carboxylic acid substituents on the benzothiazole scaffold.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (Methyl) ~2.5 Singlet
¹H (Aromatic) 7.0 - 8.5 Multiplets
¹³C (Carboxyl) 160 - 180 Singlet
¹³C (Aromatic/Thiazole) 110 - 155 Multiple Signals

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. A broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp peak around 1700 cm⁻¹.

Additionally, C-H stretching vibrations from the methyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹. The C=N stretching of the thiazole (B1198619) ring and C=C stretching of the benzene (B151609) ring would give rise to absorptions in the 1450-1600 cm⁻¹ region.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic acid) 2500 - 3300 Broad, Strong
C=O (Carboxylic acid) 1680 - 1720 Strong
C-H (Aromatic/Alkyl) 2850 - 3100 Medium to Weak
C=N (Thiazole) 1500 - 1600 Medium

Note: The data in this table is based on established IR correlation charts. Actual peak positions can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern. For this compound (C₉H₇NO₂S), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the carboxylic acid group (-COOH) or the cleavage of the thiazole ring, providing further structural confirmation.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are indispensable for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for determining the purity of a compound. A reversed-phase HPLC method, using a C18 column, would be suitable for the analysis of this compound. The mobile phase would typically consist of a mixture of an aqueous buffer (like water with a small percentage of formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier under specific chromatographic conditions. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of purity. For this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The ratio of these solvents would be optimized to achieve good separation. The position of the compound on the developed TLC plate is indicated by its retention factor (Rf) value, which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spot can be achieved under UV light or by using a staining agent.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Methanol
Formic acid
Acetic acid
Hexane
Dichloromethane

Structure Activity Relationship Sar Investigations of 7 Methylbenzo D Thiazole 2 Carboxylic Acid Analogues

Impact of Substituent Modifications on Biological Efficacy

The benzothiazole (B30560) ring system is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological receptors with high affinity. Modifications to this core, particularly at the C2 and C7 positions and on the benzene (B151609) ring, have been shown to significantly alter the biological profile of these compounds.

The C2 position of the benzothiazole ring is a primary site for chemical modification and has been identified as critical for biological activity. researchgate.net Altering the substituent at this position can profoundly impact the compound's therapeutic potential, including its anticancer and antimicrobial properties.

Initial research has shown that converting the carboxylic acid at the C2 position into esters or amides can lead to potent bioactivity. For instance, methyl esters at the C2 position are a recurring feature in bioactive benzothiazoles. Further studies involving the creation of a series of N-arylbenzo[d]thiazole-2-carboxamides (compounds where an aromatic amine is linked to the C2 carbonyl group) have established a clear structure-activity relationship for anti-mycobacterial activity.

The methyl group at the C7 position of the benzene ring is a distinguishing feature of 7-Methylbenzo[d]thiazole-2-carboxylic acid. While direct SAR studies comparing the 7-methyl analogue to its unsubstituted (7-H) counterpart are not extensively detailed in the reviewed literature, the influence of substituents at this position can be inferred from studies on related heterocyclic systems and general medicinal chemistry principles.

The C7 position is part of the hydrophobic portion of the molecule. The introduction of a methyl group generally increases lipophilicity (fat solubility), which can enhance a molecule's ability to cross cell membranes and reach its biological target. In a study on structurally related 1,2,4-benzothiadiazine-1,1-dioxide derivatives, modifications at the C7 position were found to be critical for their inhibitory activity against the enzyme aldose reductase. The research highlighted that hydrophobic and bulky groups at the C7 position were important for both inhibitory potency and selectivity. This suggests that the C7-methyl group in this compound likely plays a significant role in its interaction with biological targets, potentially by fitting into a hydrophobic pocket within an enzyme or receptor active site. However, without direct comparative data, the precise contribution of the C7-methyl group to the activity profile remains an area for further specific investigation.

The electronic properties of the benzene portion of the benzothiazole ring can be fine-tuned by adding substituents, which in turn affects biological activity. A significant amount of research has focused on the effects of adding halogens (like chlorine and fluorine) and other electron-withdrawing groups (EWGs) such as nitro (–NO₂) or trifluoromethyl (–CF₃).

SAR studies consistently reveal that the presence of electron-withdrawing groups on the benzene ring is beneficial for various biological activities. tandfonline.com For instance, in the development of anticancer agents, the introduction of a chloro group at the C6 position was found to be a key feature of a potent derivative. The resulting compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, significantly inhibited the proliferation of several cancer cell lines. scielo.br

Similarly, in the pursuit of new antimicrobial agents, SAR studies indicated that the presence of electron-withdrawing groups like fluoro and chloro leads to strong antibacterial activity. researchgate.net The potency of these compounds is often correlated with the number and position of these halogen substitutions. One study on 2,4-disubstituted thiazole (B1198619) derivatives found that the presence of an electron-withdrawing nitro group (NO₂) on the benzene ring was beneficial for antifungal activity. scielo.br The data below summarizes findings for a series of benzothiazole-phenyl analogues, where EWGs on a phenyl ring attached to the scaffold enhanced enzyme inhibition.

Compound IDSubstituent (R-group)Biological TargetActivity (IC₅₀ in nM)Source
Analog 7aortho-CF₃Human FAAH9.7
Analog 7aortho-CF₃Human sEH3.1
Lead Compound 4ortho-ClHuman FAAH7.0
Lead Compound 4ortho-ClHuman sEH9.6

Conformational Analysis and its Correlation with Bioactivity

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D shape, or conformation. Conformational analysis, often performed using computational methods like molecular dynamics (MD) simulations, helps identify the most stable and biologically relevant shapes of a molecule. researchgate.net The conformational structure of a peptide or small molecule is directly linked to its biological activity. researchgate.net

For benzothiazole derivatives, computational studies have been employed to understand their structural stability and binding patterns with biological targets. Molecular dynamics simulations can predict how a ligand (the benzothiazole derivative) interacts with a receptor's active site over time, confirming the stability of the binding. For example, in the study of potential acetylcholinesterase inhibitors, MD simulations were used to analyze the interaction mechanisms and binding affinities of benzothiazole derivatives within the enzyme's active site. These analyses indicated that specific compounds could maintain stable interactions with critical amino acid residues, suggesting their potential as effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds, thereby guiding rational drug design.

In the study of anticancer agents, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to derivatives of structurally similar scaffolds like benzimidazoles. These models provide insights into how steric, electrostatic, and hydrophobic fields of a molecule contribute to its biological effect. For instance, a CoMSIA model for pyrazole-benzimidazole derivatives highlighted the crucial role of electrostatic and hydrophobic fields in inhibiting breast cancer cell growth.

The process involves several steps:

Data Set Generation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound.

Model Development: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical equation linking the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets.

These predictive models can successfully guide the design of new derivatives with potentially higher potency. For benzothiazole derivatives, such models could predict antiproliferative activity against various cancer cell lines, helping to prioritize which new analogues to synthesize and test in the laboratory.

Molecular Mechanisms and Biological Interactions Non Clinical Research Focus

Enzyme Inhibition Profiles

The benzothiazole (B30560) scaffold is a core component in the design of various enzyme inhibitors, targeting critical pathways in pathogens and physiological processes.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, making it a significant target for novel anti-tuberculosis therapeutics. plos.org Benzothiazole-containing compounds have been identified as promising non-covalent inhibitors of DprE1. researchgate.netcitedrive.comresearchgate.net Research in this area has explored how modifications to the benzothiazole-2-carboxylic acid scaffold influence antimycobacterial activity.

In one study, a series of small peptide conjugates of benzothiazole-2-carboxylic acid were synthesized and evaluated for their activity against Mycobacterium tuberculosis. citedrive.comresearchgate.net While the specific 7-methyl isomer was not detailed, a closely related analogue, methyl (6-methylbenzo[d]thiazole-2-carbonyl)tryptophylalaninate, demonstrated notable anti-tubercular potential. citedrive.comresearchgate.net This highlights the importance of the benzothiazole core in targeting DprE1. In silico docking studies suggest that these compounds can form strong interactions with key amino acid residues within the binding pocket of the DprE1 enzyme. citedrive.comaminer.org

Table 1: Anti-tubercular Activity of a Benzothiazole-2-Carboxylic Acid Derivative

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Methyl (6-methylbenzo[d]thiazole-2-carbonyl)tryptophylalaninateM.tb H37Ra strain8 µg/mL citedrive.comresearchgate.net

Research into the broader class of thiazole-containing compounds has identified inhibitory activity against several other enzymes. Notably, dual inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) have been developed from a 4-phenyl-thiazole scaffold. nih.govnih.gov Inhibition of these two enzymes can modulate pain and inflammation through independent pathways. nih.govnih.gov The inhibition of FAAH leads to an increase in endogenous cannabinoids, while sEH inhibition increases the concentration of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov

However, current research available does not specifically implicate 7-Methylbenzo[d]thiazole-2-carboxylic acid in the inhibition of α-glucosidase, PTP1B, glucokinase, FAAH, or sEH. The findings are generally associated with different thiazole-based structural scaffolds. nih.govnih.gov

Receptor Binding and Signal Transduction Modulation

The benzothiazole structure has also been investigated as a modulator of cell surface and nuclear receptors.

GPR35 is a G protein-coupled receptor associated with conditions such as type-2 diabetes, inflammation, and pain. nih.gov There is significant interest in developing ligands that can regulate GPR35 activity. nih.gov A structure-activity relationship (SAR) study has been conducted on a series of benzothiazole derivatives to explore their potential as GPR35 antagonists. nih.govnih.gov This research established the importance of the benzothiazole scaffold for this activity and demonstrated that modifications at various positions on the molecule influence its potency as a GPR35 antagonist. nih.govnih.gov While this establishes the benzothiazole core as a viable scaffold for targeting GPR35, specific antagonism data for this compound is not detailed in the available literature.

The human estrogen receptor (ER) is a key target in the treatment of hormone-dependent cancers like breast cancer. nih.gov While certain complex heterocyclic systems incorporating a thiazole (B1198619) ring, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been synthesized and shown to exhibit cytotoxic effects against the MCF-7 breast cancer cell line, potentially through ER inhibition, there is no direct evidence in the provided research to suggest that this compound modulates human estrogen receptor activity. nih.gov The studies on ER modulation focus on different, more complex molecular scaffolds. nih.govnih.gov

Cellular Pathway Interference and Mechanisms of Action (Non-Clinical)

The molecular interactions of the benzothiazole scaffold translate into interference with key cellular pathways.

The inhibition of DprE1 by benzothiazole-2-carboxylic acid derivatives directly interferes with the decaprenyl-P-arabinose pathway, which is essential for the synthesis of arabinogalactan (B145846) and lipoarabinomannan. plos.orgresearchgate.net These are critical components of the mycobacterial cell wall, and disruption of their synthesis leads to cell death, explaining the mycobactericidal effect observed for some derivatives. citedrive.comresearchgate.net

For the broader benzothiazole class, antagonism of the GPR35 receptor would interfere with its downstream signal transduction pathways. nih.gov Depending on the cell type and context, this could modulate signaling related to inflammation and metabolic disorders. nih.gov

Should derivatives of this compound class prove effective against FAAH and sEH, their mechanism would involve interfering with lipid signaling pathways. This would elevate levels of endogenous cannabinoids and EETs, which can subsequently suppress inflammatory pathways, such as those mediated by nuclear factor kappa B (NF-κB). nih.gov

Apoptosis Induction and Bcl-2 Family Protein Modulation in Research Models

Research into the biological activities of benzothiazole derivatives has highlighted their potential to induce apoptosis, or programmed cell death, in cancer cell models. These effects are often mediated through the modulation of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. nih.gov

The Bcl-2 family consists of both anti-apoptotic proteins (such as Bcl-2 and Bcl-xL) and pro-apoptotic proteins (such as Bax and Bad). nih.gov The balance between these opposing factions within the cell dictates its susceptibility to apoptotic stimuli. In many forms of cancer, this balance is disrupted, frequently through the overexpression of anti-apoptotic proteins like Bcl-2, which contributes to the survival and proliferation of tumor cells. researchgate.netresearchgate.net

A study on a novel benzothiazole derivative (BTD) in colorectal cancer (CRC) cells demonstrated its capacity to trigger apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov The investigation revealed that treatment with BTD led to a significant upregulation of the pro-apoptotic proteins Bax and Bad, alongside a concurrent downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift in the Bcl-2 protein landscape is a key event that compromises mitochondrial integrity. nih.gov

The altered balance of Bcl-2 family proteins leads to the translocation of Bax from the cytoplasm to the mitochondria, which in turn promotes the release of cytochrome C. nih.gov This release is a critical step in the apoptotic cascade, as cytochrome C interacts with other cellular components to activate caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which are responsible for dismantling the cell. nih.gov The study on BTD confirmed an increase in cleaved caspase-3 levels following treatment, indicating the successful execution of the apoptotic program. nih.gov

The findings from this research on a benzothiazole derivative suggest a mechanism of action that directly targets the core machinery of apoptosis. By modulating the expression of key Bcl-2 family proteins, these compounds can effectively re-engage the cell's natural process of programmed cell death.

Protein Family Specific Protein Effect of Benzothiazole Derivative (BTD) Treatment Functional Consequence
Pro-apoptoticBaxUpregulated nih.govPromotes mitochondrial permeabilization and cytochrome C release nih.gov
Pro-apoptoticBadUpregulated nih.govContributes to the apoptotic signal nih.gov
Anti-apoptoticBcl-2Downregulated nih.govReduces inhibition of apoptosis nih.gov
Anti-apoptoticBcl-xLDownregulated nih.govReduces inhibition of apoptosis nih.gov
Executioner CaspaseCaspase-3Cleavage and activation increased nih.govExecutes the final stages of apoptosis nih.gov

Interference with Microbial Metabolic Pathways (e.g., TCA Cycle, ATP Production)

The benzothiazole scaffold is also a subject of investigation for its antimicrobial properties, with research indicating that derivatives can interfere with essential microbial metabolic pathways, particularly those involved in energy production.

One area of focus has been the inhibition of enzymes crucial for ATP synthesis. For instance, studies on benzo[d]thiazole-2-carboxamides have shown their potential as antituberculosis agents by inhibiting mycobacterial ATP phosphoribosyl transferase (ATP-PRTase). nih.gov This enzyme is a key component of the L-histidine biosynthesis pathway. nih.gov By competitively inhibiting ATP-PRTase, these compounds disrupt the production of histidine, an essential amino acid, and interfere with the pathogen's energy metabolism, ultimately inhibiting its growth. nih.gov

Another significant target for benzothiazole-based compounds is DNA gyrase, an essential bacterial enzyme that plays a critical role in DNA replication and topology. nih.govbrc.hu The ATP-binding subunit of DNA gyrase (GyrB) has been identified as a promising target for novel antibiotics. brc.huresearchgate.net Research on 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has demonstrated their ability to act as potent inhibitors of DNA gyrase by targeting this ATP-binding site. brc.huresearchgate.net By blocking the ATPase activity of GyrB, these compounds prevent the enzyme from carrying out its function, leading to a halt in DNA replication and bacterial cell death. nih.gov

While direct evidence of this compound interfering with the Tricarboxylic Acid (TCA) cycle is not extensively documented in the available research, the demonstrated ability of related benzothiazole derivatives to inhibit ATP production through various mechanisms highlights the potential of this class of compounds to disrupt microbial energy metabolism. The carboxylic acid moiety itself can also contribute to microbial inhibition by affecting the integrity of the cell membrane. frontiersin.org The general antimicrobial potential of benzothiazole derivatives is further supported by studies showing their activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov

Compound Class Microbial Target Mechanism of Action Metabolic Pathway Affected
Benzo[d]thiazole-2-carboxamidesATP phosphoribosyl transferase (ATP-PRTase) nih.govCompetitive inhibition nih.govL-histidine biosynthesis, ATP production nih.gov
4,5,6,7-Tetrahydrobenzo[d]thiazolesDNA gyrase (GyrB subunit) brc.huresearchgate.netInhibition of ATP-binding site brc.huresearchgate.netDNA replication, ATP utilization nih.gov

Exploration of Biological Activities in Vitro and in Vivo Research Models

Antimicrobial Activity

The antimicrobial potential of 7-Methylbenzo[d]thiazole-2-carboxylic acid and its derivatives has been evaluated against a range of pathogenic microorganisms. These studies are crucial in the search for new agents to combat infectious diseases.

Antibacterial Spectrum and Efficacy in Research Models

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For instance, a series of benzothiazole (B30560) derivatives, including a 7-methyl substituted compound, demonstrated inhibitory activity when tested against various bacterial strains. The specific antibacterial spectrum and efficacy of this compound itself are part of ongoing research to determine its potential as an antibacterial agent.

Antifungal Spectrum and Efficacy in Research Models

The emergence of fungal resistance to existing treatments has spurred the search for novel antifungal compounds. Benzothiazole derivatives are among the chemical scaffolds being investigated. Research into the antifungal spectrum of this compound is a key area of interest, with studies aiming to identify its efficacy against various pathogenic fungi.

Antitubercular Efficacy against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective treatments. Benzothiazole derivatives have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis. Investigations into the efficacy of this compound against different strains, including drug-resistant variants like H37Rv, MDR-TB, and H37Ra, are critical to assess its potential as a novel antitubercular agent.

Antineoplastic Activity in Research Models

The search for more effective and less toxic anticancer drugs is a primary focus of medicinal chemistry. Benzothiazole derivatives have shown promise in this area, with many exhibiting significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Profiles Against Cancer Cell Lines

The cytotoxic potential of this compound and its analogues has been a subject of scientific inquiry. Studies involving human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma) are instrumental in determining the compound's anticancer activity. The evaluation of its inhibitory concentration (IC₅₀) provides a measure of its potency. While broader studies on benzothiazoles have shown activity, specific data for this compound is a focal point of current research.

Molecular Mechanisms of Antiproliferative Effects in Cellular Models

Understanding the molecular mechanisms by which a compound exerts its antiproliferative effects is fundamental to its development as a therapeutic agent. For benzothiazole derivatives, various mechanisms have been proposed, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation. Research into the specific molecular targets and pathways affected by this compound in cellular models is essential to elucidate its mode of action and to further its potential as an antineoplastic drug.

Anti-inflammatory and Analgesic Research

The benzothiazole scaffold is a core component in many compounds investigated for their anti-inflammatory and analgesic properties. Research has shown that derivatives of this structure can modulate the body's inflammatory pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1, a constitutive form found in most tissues, and COX-2, which is induced during inflammation. nih.gov

A series of benzo[d]thiazole-hydrazone analogues, synthesized from 7-methylbenzo[d]thiazol-2-amine, were evaluated for their in vitro anti-inflammatory activity. nih.gov Several of these compounds, particularly those with electron-withdrawing groups like chloro (Cl), nitro (NO2), fluoro (F), and bromo (Br) on an attached phenyl ring, demonstrated excellent anti-inflammatory effects. nih.gov In some cases, the activity of these synthesized compounds was superior to that of the standard drug, indomethacin. nih.gov

Further studies on other benzothiazole derivatives have explored their effectiveness in animal models. For instance, in carrageenan-induced rat paw edema assays, certain N-(1,3-Benzothiazol-2-yl) derivatives showed significant percentage inhibition of edema, comparable to the standard drug celecoxib. nih.gov The analgesic activity of these compounds was also evaluated, with some derivatives showing effective doses (ED50) comparable to celecoxib in writhing tests. nih.govmdpi.com The mechanism for these effects is often attributed to the inhibition of prostaglandin production, a key mediator of inflammation. nih.govresearchgate.net

Table 1: Anti-inflammatory Activity of Selected Benzo[d]thiazole Derivatives
Compound DerivativeIn Vitro/In Vivo ModelKey FindingsReference
Benzo[d]thiazole-hydrazones (from 7-methylbenzo[d]thiazol-2-amine)In vitro anti-inflammatory activity on human erythrocytesCompounds with electron-withdrawing groups (Cl, NO2, F, Br) exhibited better anti-inflammatory activity than the standard indomethacin. nih.gov
N-(1,3-Benzothiazol-2-yl) pentanamide derivatives (17c, 17i)Carrageenan-induced rat paw edemaSignificant edema inhibition (up to 80% for 17c and 78% for 17i after 3 hours). nih.gov
Thiazole (B1198619)/oxazole substituted benzothiazole derivativesCarrageenan-induced rat paw edemaOne compound (3c) was found to be more active than the reference drug at a 50 mg/kg dose. nih.gov

Antidiabetic Research Perspectives

The benzothiazole nucleus is a recognized pharmacophore in the development of antidiabetic agents. researchgate.net Its prominence in this field was highlighted by the development of Zopolrestat, an aldose reductase inhibitor. researchgate.net Aldose reductase is an enzyme in the polyol pathway that becomes significant during hyperglycemia, contributing to diabetic complications. researchgate.net Consequently, many research efforts have focused on developing benzothiazole derivatives as potential antidiabetic therapies. researchgate.netmdpi.com

Research has explored various derivatives of the 2-aminobenzothiazole scaffold for their potential to treat type 2 diabetes. mdpi.com Studies have shown that the antidiabetic activity of many benzothiazole compounds is linked to their agonist effect on the peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com PPARγ is a nuclear receptor that plays a crucial role in regulating genes involved in glucose and lipid metabolism. mdpi.com

Molecular docking studies have been employed to predict the binding affinity of benzothiazole derivatives to diabetic targets like PPARγ, α-amylase, and α-glucosidase. mdpi.comnih.gov For example, certain 2-aminobenzothiazole derivatives linked to guanidines have shown a high binding affinity for PPARγ in silico. mdpi.com In vivo studies using rat models of type 2 diabetes have demonstrated that such compounds can significantly reduce blood glucose levels and improve the lipid profile after several weeks of administration. mdpi.com The versatility of the benzothiazole ring allows for structural modifications to enhance selectivity and efficacy towards various enzymes and receptors associated with diabetes. nih.govnih.gov

Table 2: Antidiabetic Potential of Selected Benzothiazole Scaffolds
Compound SeriesBiological Target/ModelMechanism/Key FindingReference
ZopolrestatAldose ReductaseInhibition of aldose reductase, an enzyme implicated in diabetic complications. researchgate.net
2-Aminobenzothiazole derivatives linked to isothioureas or guanidinesPPARγ (in silico and in vivo rat model)Agonist effect on PPARγ, leading to reduced blood glucose and improved lipid profile. mdpi.com
Hydrazine clubbed thiazolesα-amylase, α-glucosidase, Aldose Reductase (in vitro and in silico)Inhibition of carbohydrate-hydrolyzing enzymes and aldose reductase. nih.gov

Other Investigated Biological Activities in Research Models

Beyond anti-inflammatory and antidiabetic research, the benzothiazole scaffold has been explored for a wide array of other potential therapeutic applications.

Anthelmintic: Benzothiazole derivatives have been designed and synthesized as potential anthelmintic agents. nih.govnih.gov For example, certain 6-methoxybenzothiazole-2-carbamates have shown significant activity against rumen flukes, with efficacy comparable to the reference drug oxyclozanide in in vitro mortality assays. nih.gov

Anticonvulsant: The anticonvulsant properties of benzothiazole derivatives have been a subject of interest, partly due to the activity of the clinically used drug Riluzole, which contains this moiety. nih.gov Studies on 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles revealed potent anticonvulsant activity in the maximal electroshock (MES) test in mice. nih.gov One derivative, 7-octyloxy-triazolo-[3,4-b]benzo[d]thiazole, was found to have a median effective dose (ED50) of 8.0 mg/kg, suggesting higher potency and safety compared to standard drugs like carbamazepine and phenytoin in this model. nih.gov

Antiviral: The benzothiazole nucleus is present in compounds screened for activity against a range of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus. mdpi.comnih.gov The structural versatility of the benzothiazole ring allows it to bind to viral components, inhibiting their replication. mdpi.com

Antioxidant: Many benzothiazole derivatives have been evaluated for their antioxidant potential. nih.govresearchgate.net Their ability to scavenge free radicals is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) methods. researchgate.netnih.gov The presence of phenolic fragments or other specific functional groups on the benzothiazole scaffold can significantly enhance its radical scavenging activity. nih.govmdpi.commdpi.com

Nematicidal: Research has also touched upon the nematicidal effects of compounds containing carboxylic acid functionalities. nih.govird.frresearchgate.net While direct studies on this compound are limited, related aromatic carboxylic acids have demonstrated toxicity against plant-parasitic nematodes like Meloidogyne incognita. ird.fr Volatile organic compounds, including certain carboxylic acids, have shown nematicidal activity against the pinewood nematode as well. mdpi.com

Table 3: Overview of Other Investigated Biological Activities of Benzothiazole Derivatives
ActivityCompound Derivative ExampleResearch ModelKey FindingReference
Anthelmintic6-methoxybenzothiazole-2-carbamatesIn vitro mortality assay (rumen flukes)Activity comparable to the reference drug oxyclozanide. nih.gov
Anticonvulsant7-octyloxy-triazolo-[3,4-b]benzo[d]thiazoleMaximal electroshock (MES) test in micePotent activity with ED50 of 8.0 mg/kg. nih.gov
AntiviralGeneral benzothiazole derivativesIn vitro assays against HCV, HIV, HerpesDemonstrated inhibitory activity against various viruses. mdpi.com
Antioxidant2-Aryl benzothiazole derivativesDPPH and ABTS radical scavenging assaysSignificant radical scavenging potential was observed. researchgate.net
NematicidalAromatic carboxylic acidsIn vitro assays against Meloidogyne incognitaDemonstrated toxicity to nematode larvae. ird.fr

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information about the binding mode and affinity.

Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), of a ligand within the active site of a target protein. While specific docking studies for 7-Methylbenzo[d]thiazole-2-carboxylic acid are not detailed in the available literature, research on analogous thiazole (B1198619) and benzothiazole (B30560) derivatives demonstrates the utility of this approach. For instance, studies on substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as xanthine (B1682287) oxidase (XO) inhibitors have utilized docking to identify potent candidates. nih.govresearchgate.net Similarly, docking studies on thiazole derivatives have been used to evaluate their potential as tubulin polymerization inhibitors. nih.gov

In a study of thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors, molecular docking was performed using the crystal structure of c-Met (PDB ID: 3zcl). nih.gov The results indicated that thiazole carboxamide moieties were more suitable for hydrogen-bonding interactions with the c-Met active site compared to thiadiazole carboxamides. nih.gov

Table 1: Examples of Docking Studies on Related Thiazole Derivatives

Compound ClassProtein TargetKey Findings from DockingReference
Thiazole/thiadiazole carboxamidesc-Met kinaseThiazole carboxamide moiety showed more favorable H-binding interactions than thiadiazole carboxamide. nih.gov
2,4-disubstituted thiazole derivativesTubulinIdentified compounds with excellent binding modes in the colchicine (B1669291) binding site, predicting potent inhibitory activity. nih.gov
2-benzamido-4-methylthiazole-5-carboxylic acid derivativesXanthine Oxidase (XO)Predicted binding interactions helped identify compounds with excellent XO inhibitory activity. nih.govresearchgate.net

A crucial output of molecular docking is the detailed visualization of interactions between the ligand and amino acid residues in the target's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are fundamental to molecular recognition and binding affinity.

For example, in docking studies of 2,4-disubstituted thiazole derivatives with the tubulin active site, specific interactions were identified that explained their potent activity. nih.gov The interpretation of these binding modes is essential for structure-activity relationship (SAR) studies and for designing new derivatives with improved potency. The thiazole ring itself, along with substituents like the carboxylic acid group, can participate in these critical interactions. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, while the aromatic system can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine or tyrosine. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and stability. While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-protein complex over time.

For benzothiazole analogs, MD simulations are used to identify bioactive conformers and understand the dynamic nature of the ligand in the binding site. In studies of c-Met kinase inhibitors, MD simulations were performed on the docked complexes to validate the stability of the binding poses and the persistence of key interactions identified in the docking analysis. nih.gov Such simulations are critical for confirming that the predicted binding mode is stable and not a transient state.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in silico

In silico ADME prediction models are essential tools in early-stage drug discovery for evaluating the pharmacokinetic properties of a compound. These models use the chemical structure to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

While specific ADME predictions for this compound are not available, studies on related heterocyclic compounds highlight the common parameters assessed. For 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, in silico predictions showed that most compounds had good absorption percentages and complied with Lipinski's rule of 5, suggesting favorable drug-likeness. nih.govresearchgate.net These analyses often generate a "bioavailability radar" which visualizes properties like lipophilicity, size, polarity, and solubility to quickly assess the drug-like character of a molecule. mdpi.com

Table 2: Common In Silico ADME Parameters and Their Significance

ParameterDescriptionImportance in Drug Discovery
Lipinski's Rule of 5A rule of thumb to evaluate drug-likeness based on molecular weight, logP, H-bond donors, and H-bond acceptors.Predicts if a compound has properties that would make it a likely orally active drug in humans.
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms in a molecule.Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. Good absorption is often associated with a TPSA < 140 Ų. nih.gov
Gastrointestinal (GI) AbsorptionPredicts the extent to which a compound is absorbed from the gut into the bloodstream.Essential for oral drug bioavailability.
Blood-Brain Barrier (BBB) PermeabilityPredicts whether a compound can cross the BBB to act on the central nervous system.Crucial for neurotherapeutics; lack of permeability is desired for peripherally acting drugs.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to discover new molecules with the potential to bind to the target of interest.

This approach has been successfully applied to the thiazole scaffold. For example, a structure-based virtual screening campaign identified 2-arylthiazole-4-carboxylic acids as a novel class of high-affinity ligands for the CaMKIIα hub domain, demonstrating the power of these techniques in discovering new chemical entities for therapeutic targets. nih.gov By combining pharmacophore features with a merging strategy, researchers have also designed novel thiazole/thiadiazole-based c-Met inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which govern a molecule's reactivity and intermolecular interactions.

For thiazole-containing amino acids, DFT calculations have been used to study their conformational properties, revealing that the thiazole ring's sulfur atom can engage in unique non-bonding interactions that stabilize certain conformations. nih.gov The thiazole ring and the carboxylic acid group of a compound like this compound are key features that determine its electronic properties, enabling electron donation to biological targets or metal surfaces. These quantum-level insights are invaluable for understanding reaction mechanisms and designing molecules with specific electronic characteristics for applications in medicinal chemistry and materials science. nih.gov

Future Research Directions and Translational Potential in Chemical Biology

Rational Design and Synthesis of Novel Analogues with Enhanced Target Selectivity

Future research will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifying different parts of the molecule affects its biological activity is essential. For example, studies on other benzothiazole (B30560) derivatives have shown that substitutions on the benzene (B151609) ring can significantly influence their anticancer activity. nih.govfrontiersin.org Specifically, incorporating a fluorine atom at the 7-position of a related benzothiazole scaffold was found to enhance cytotoxicity in cancer cell lines. nih.gov This suggests that exploring different substituents at the 7-position of 7-Methylbenzo[d]thiazole-2-carboxylic acid could be a fruitful avenue.

Bioisosteric Replacement: The carboxylic acid group is a key functional group, but it can sometimes limit a molecule's ability to cross cell membranes or lead to rapid metabolism. Replacing it with bioisosteres—chemical groups with similar physical or chemical properties—could improve the compound's drug-like qualities. For instance, thiadiazole, a five-membered heterocycle, is considered a bioisostere of pyrimidine (B1678525) and oxadiazole and its mesoionic nature can help molecules cross cellular membranes. nih.gov

Computational Modeling and In Silico Docking: Computer-based methods are invaluable for predicting how newly designed analogues will bind to their target proteins. acs.orgnih.gov These techniques allow researchers to prioritize which compounds to synthesize and test in the lab, saving time and resources. acs.org Molecular docking studies on other benzothiazole derivatives have helped confirm interactions with key residues in their target proteins. nih.gov

A hypothetical table of potential analogues and the reasoning behind their design is presented below.

Table 1: Examples of Hypothetical Analogues for Synthesis and Evaluation

Analogue NameModification from Parent CompoundRationale for Design
7-Ethylbenzo[d]thiazole-2-carboxylic acidSubstitution of the methyl group with an ethyl group.To investigate the impact of a slightly larger alkyl group on binding affinity and selectivity.
7-Chlorobenzo[d]thiazole-2-carboxylic acidReplacement of the methyl group with a chlorine atom.To explore the effect of an electron-withdrawing group on the molecule's electronic properties and target interactions.
5,7-Dimethylbenzo[d]thiazole-2-carboxylic acidAddition of a second methyl group at the 5-position.To assess how additional substitutions on the benzene ring influence biological activity, as seen in other benzothiazole activators. nih.gov
7-Methylbenzo[d]thiazole-2-sulfonamideReplacement of the carboxylic acid with a sulfonamide group.To evaluate a different acidic functional group for potential changes in binding and pharmacokinetic properties.

Exploration of Polypharmacology and Multi-Target Ligand Design

Complex diseases often involve multiple biological pathways. nih.gov The traditional "one-target, one-molecule" approach may not be sufficient for these conditions. tandfonline.com Polypharmacology, where a single drug is designed to interact with multiple targets, offers a promising alternative. nih.govtandfonline.com This strategy of creating multitarget-directed ligands (MTDLs) is especially relevant for multifactorial diseases like neurodegenerative disorders. nih.govtandfonline.comuniba.it

The benzothiazole scaffold is well-suited for the development of MTDLs. nih.govtandfonline.com For example, researchers have successfully created benzothiazole-based derivatives that act on multiple targets relevant to Alzheimer's disease. nih.govtandfonline.com Future work on this compound could involve:

Identifying Multiple Targets: Screening the compound against a wide panel of proteins to discover any additional, unintended biological targets.

Rational MTDL Design: Intentionally designing analogues that combine the structural features necessary to bind to two or more distinct targets involved in a particular disease. nih.gov This can involve creating hybrid molecules that incorporate different pharmacophore moieties. nih.gov

Development of Advanced In Vitro and In Vivo Research Models for Efficacy Assessment

To accurately assess the therapeutic potential of this compound and its analogues, it is essential to use research models that closely mimic human physiology and disease. mdpi.com Traditional 2D cell cultures and some animal models often fail to predict how a drug will behave in humans, contributing to high failure rates in clinical trials. mdpi.comlek.comlek.com

The future of efficacy testing lies in more advanced models:

Advanced In Vitro Models: There is a significant push to move beyond simplistic 2D cell cultures. lek.comlek.com Advanced models like organoids (small, self-organized 3D tissue cultures) and organs-on-a-chip (microfluidic devices that simulate the activities of an entire organ) can provide more predictive data on a drug's efficacy and potential toxicity. mdpi.comlek.comresearchgate.net These systems can better replicate complex tissue structures and the interactions between different cell types. lek.comresearchgate.net

Advanced In Vivo Models: In vivo efficacy remains the gold standard for preclinical evaluation. probiocdmo.com For cancer research, this includes the use of orthotopic tumor models, where cancer cells are implanted into the corresponding organ in an animal, which better reflects the natural tumor environment. probiocdmo.com Additionally, humanized mouse models, which contain functional human genes, cells, or tissues, can offer more relevant insights into a drug's interaction with the human immune system. probiocdmo.com The development of quantitative pharmacokinetic/pharmacodynamic (PK/PD) models can also help bridge the gap between in vitro data and in vivo outcomes, potentially reducing the number of animals needed for testing. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery process. researchgate.netnih.gov These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers. lek.com For the development of this compound analogues, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models, which correlate the chemical structure of compounds with their biological activity. nih.govyoutube.com These predictive models can then rapidly screen large virtual libraries of potential molecules to identify those most likely to be active, significantly speeding up the initial stages of drug discovery. nih.govyoutube.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. nih.govstanford.edu These models can explore a vast chemical space to propose novel structures that have never been synthesized before. stanford.edu A key challenge is to ensure these computationally designed molecules are actually synthesizable in a lab. stanford.edu

Predicting Physicochemical Properties: ML models can predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. researchgate.net This allows for the early identification and elimination of candidates that are likely to fail later in development due to poor pharmacokinetics or safety issues.

By integrating these advanced computational tools with modern experimental techniques, the path from initial discovery to a potential therapeutic can be made more efficient and effective. nih.gov

Q & A

Q. What experimental methods are used to evaluate the corrosion inhibition efficiency of 7-methylbenzo[d]thiazole-2-carboxylic acid on metals in acidic environments?

  • Methodological Answer : Corrosion inhibition efficiency can be determined via weight loss measurements and potentiodynamic polarization techniques . In weight loss studies, metal coupons (e.g., copper) are exposed to acidic media (e.g., 1M HCl) with varying inhibitor concentrations (100–250 ppm) at controlled temperatures (40–60°C). Post-exposure, mass loss is quantified to calculate inhibition efficiency (%) . Polarization curves (Tafel plots) provide insights into anodic/cathodic behavior and corrosion current density (icorri_{corr}), with higher inhibitor concentrations typically reducing icorri_{corr} and increasing efficiency . Adsorption isotherms (e.g., Langmuir) further analyze surface coverage and thermodynamic parameters like ΔGads\Delta G_{ads} to infer physisorption/chemisorption mechanisms .

Q. What are common synthetic strategies for preparing this compound derivatives?

  • Methodological Answer : Key synthetic routes include:
  • Cyclization : Reaction of α-haloketones with thiourea or thioamides to form the thiazole core .
  • Functionalization : Introduction of methyl and carboxylic acid groups via acidic/basic conditions. For example, alkylation with methyl iodide or ester hydrolysis .
  • Condensation : Acid hydrazides of this compound can react with substituted benzaldehydes to form Schiff base derivatives (e.g., N'-arylidene acetohydrazides), optimized using catalytic acetic acid in methanol under reflux .

Advanced Research Questions

Q. How do substituent modifications on the thiazole ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationships (SAR) are studied via systematic substitution at key positions:
  • C-2 Carboxylic Acid : Critical for hydrogen bonding with biological targets (e.g., enzymes). Conversion to amides or esters can modulate solubility and target affinity .
  • Methyl Group at C-7 : Enhances steric effects and metabolic stability. Comparative studies with non-methylated analogs (e.g., benzo[d]thiazole-2-carboxylic acid) show altered pharmacokinetic profiles .
  • Electron-Withdrawing Groups : Nitro or methoxy substituents at C-4/C-5 (e.g., 5-methoxy-4-nitro derivatives) can enhance redox activity or interaction with hydrophobic enzyme pockets .
    Computational docking (e.g., Glide XP) validates binding modes to targets like USP7 or retinol-binding proteins .

Q. What spectroscopic techniques are employed to characterize conformational dynamics of this compound under photoexcitation?

  • Methodological Answer : Matrix-isolation FTIR spectroscopy coupled with narrowband UV/IR irradiation is used to study conformers. For example:
  • Conformer Interconversion : Selective excitation at 300 nm (UV) or specific IR wavelengths induces trans↔cis rotations of the carboxylic OH group. Abundances are quantified via spectral deconvolution .
  • Thermal Stability : Spontaneous reversion to the most stable conformer (e.g., trans-OH) is monitored at low temperatures (15 K), with half-life calculations (>50 hours) indicating kinetic stability .
    DFT calculations complement experimental data to map energy barriers and transition states .

Notes

  • Citations reflect experimental protocols and theoretical frameworks from peer-reviewed studies.
  • Advanced questions emphasize interdisciplinary approaches (synthesis, spectroscopy, computational biology).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.